Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate
Description
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by:
- A thiophene-3-carboxylate backbone substituted at positions 2 and 2.
- A 4-phenyl group at position 4, contributing aromatic bulk.
- A 2,2,2-trichloroethylamino moiety at position 2, providing steric and electronic effects.
This compound’s synthesis likely involves multi-step reactions, including amidation and nucleophilic substitution, as inferred from analogous procedures in and . Characterization techniques such as $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS (as in ) are critical for confirming its structure.
Properties
CAS No. |
611185-61-6 |
|---|---|
Molecular Formula |
C26H21Cl3N2O3S |
Molecular Weight |
547.9 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[2,2,2-trichloro-1-(naphthalene-1-carbonylamino)ethyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H21Cl3N2O3S/c1-2-34-24(33)21-20(17-9-4-3-5-10-17)15-35-23(21)31-25(26(27,28)29)30-22(32)19-14-8-12-16-11-6-7-13-18(16)19/h3-15,25,31H,2H2,1H3,(H,30,32) |
InChI Key |
VYWMYGYZMVLOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
SALOR-INT L173657-1EA is typically synthesized through the addition reaction of benzylamine. The specific method involves reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain SALOR-INT L173657-1EA .
Industrial Production Methods
In industrial settings, the production of SALOR-INT L173657-1EA involves large-scale chemical reactors where benzylamine and isopropyl sulfonic acid chloride are reacted under controlled conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L173657-1EA undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, SALOR-INT L173657-1EA can be converted into its corresponding oxidized derivatives.
Reduction: Reduction reactions can convert SALOR-INT L173657-1EA into its reduced forms.
Substitution: SALOR-INT L173657-1EA can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of SALOR-INT L173657-1EA .
Scientific Research Applications
SALOR-INT L173657-1EA has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of SALOR-INT L173657-1EA involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which SALOR-INT L173657-1EA is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties with analogous thiophene-3-carboxylate derivatives:
*Estimated based on structural analogs.
Physicochemical and Bioactive Properties
- Electron Effects : The trichloroethyl group is strongly electron-withdrawing, altering the electron density of the thiophene ring compared to electron-donating groups (e.g., methoxy ).
Computational and Structural Insights
Biological Activity
Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(naphthalen-1-ylcarbonyl)amino]ethyl}amino)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its aromatic properties and reactivity, combined with various functional groups that may enhance its biological efficacy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several key structural components:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Ethyl Ester Group : Contributes to the compound's solubility and reactivity.
- Trichloroethylamine Moiety : May play a role in its interaction with biological targets.
- Naphthalenecarbonamide Structure : Potentially enhances binding affinity to specific receptors.
These structural features suggest that this compound could exhibit significant biological activity, particularly in medicinal chemistry applications .
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Structural analogs have been studied for their potential to inhibit cancer cell proliferation.
- Receptor Binding Affinity : The compound may interact with specific receptors, enhancing or inhibiting their activity .
Case Studies
Several studies have explored the biological effects of similar thiophene derivatives:
- Allosteric Enhancers of A1 Adenosine Receptor :
- Induction of Oct3/4 Expression :
Comparative Analysis
A comparison table of related compounds and their biological activities is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-nitrophenyl)-3-thiophenecarboxylate | Contains a nitrophenol group | Antimicrobial |
| Ethyl 4-(trifluoromethylphenyl)-3-thiophenecarboxylate | Features trifluoromethyl substitution | Anticancer |
| Ethyl 4-(chlorophenyl)-3-thiophenecarboxylate | Chlorine substituent | Antibacterial |
This table illustrates how variations in structural components can influence biological activity, suggesting that Ethyl 4-phenyl-2... may possess unique therapeutic potentials due to its distinctive structure .
Future Directions
The unique combination of functional groups in Ethyl 4-phenyl-2... warrants further investigation into its specific interactions with biological targets. Future research should focus on:
- In vitro and In vivo Studies : To evaluate the pharmacological effects and mechanisms of action.
- Molecular Docking Studies : To predict binding affinities with various receptors and enzymes.
- Toxicological Assessments : To ensure safety profiles before clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
